2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Description
The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide belongs to a class of pyrimidine derivatives functionalized with sulfonyl and acetamide groups. These compounds typically feature a pyrimidine core substituted with sulfonyl or thioether groups, which are critical for modulating biological activity. The 4-chlorophenylsulfonyl moiety may enhance binding affinity to viral or inflammatory targets, while the m-tolyl acetamide group contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c1-12-3-2-4-14(9-12)22-17(24)11-28-19-21-10-16(18(25)23-19)29(26,27)15-7-5-13(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMWBEVUZHFCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide represents a class of thiosemicarbazones that have garnered attention for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a pyrimidine ring substituted with a sulfonyl group, which is critical for its biological interactions. The presence of the 4-chlorophenyl and m-tolyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide moiety have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies demonstrated that these compounds can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .
Antiviral Activity
Thiazolidinone derivatives related to this compound have been evaluated for their antiviral properties. Specific studies have reported that certain analogs can inhibit viral replication by targeting RNA polymerases, thereby interfering with the viral life cycle. For example, compounds have shown IC50 values in the low micromolar range against hepatitis C virus (HCV) NS5B polymerase .
Anticancer Potential
The anticancer activity of this compound has been explored through various assays. The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation
- Disruption of mitochondrial function
A notable study highlighted that thiosemicarbazone derivatives could induce cell death in K562 leukemia cells via apoptosis and necrosis pathways. The half-maximal effective concentration (EC50) values were found to be approximately 10 µM for these compounds .
Research Findings and Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Characterization : Researchers synthesized various thiosemicarbazone derivatives, characterizing them through techniques such as NMR and IR spectroscopy. These studies confirmed the successful incorporation of functional groups essential for biological activity .
- Biological Evaluation : In vivo studies demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multi-drug resistant organisms .
- Mechanistic Studies : Detailed investigations into the mechanisms revealed that these compounds could modulate cellular signaling pathways involved in apoptosis, enhancing their potential as anticancer agents .
Data Summary Table
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity :
- Cytotoxicity :
- Enzyme Inhibition :
Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial properties of related compounds. It established a correlation between structural features and biological activity, indicating that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited significant cytotoxicity. For example, derivatives demonstrated selective toxicity towards breast and colon cancer cells while sparing normal cells .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Physicochemical and Spectral Properties
- Melting Points : Sulfonyl-containing analogs (e.g., Hit15 , Compound 19 ) generally exhibit higher thermal stability (>300°C) compared to thioether derivatives (e.g., Compound 2j : 150–154°C) .
- NMR Data :
Structure-Activity Relationships (SAR)
Sulfonyl vs. Thioether Groups :
- Sulfonyl groups (e.g., in Hit15 ) enhance antiviral activity, likely via stronger hydrogen bonding with viral proteases .
- Thioether substituents (e.g., Compound 2j ) may reduce potency but improve metabolic stability .
m-Tolyl acetamide balances solubility and steric effects compared to bulkier groups (e.g., 3-ethylquinazoline in Compound 19) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide?
- Methodological Answer : The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example, describes a protocol where 6-aminothiouracil reacts with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form a thioether linkage. A similar approach can be adapted by substituting the aryl group with 4-chlorophenylsulfonyl and m-tolyl acetamide moieties. Reaction optimization should include temperature control (70–80°C) and solvent selection (e.g., ethanol or DMSO) to improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H NMR (in DMSO-d₆) to confirm proton environments, e.g., aromatic protons at δ 7.2–7.8 ppm, NH groups at δ 10–12 ppm .
- Elemental analysis (C, H, N, S) to validate stoichiometry, with tolerances ≤0.3% deviation from theoretical values .
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]+) and fragmentation patterns .
Q. What experimental designs are suitable for assessing its structure-activity relationships (SAR)?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the sulfonyl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or acetamide substituents (e.g., o-tolyl vs. m-tolyl) .
- Step 2 : Evaluate bioactivity using enzyme inhibition assays (e.g., lipoxygenase) or cytotoxicity screens (e.g., MTT assay, as in ) .
- Step 3 : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data for this compound?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C: 45.29% observed vs. 45.36% calculated in ) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:
- Drying samples under vacuum (24–48 hours) before analysis.
- Repeating combustion with oxygen-rich conditions or alternative detectors (e.g., CHNS-O analyzers).
- Cross-validating with X-ray crystallography (as in ) for absolute structural confirmation .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Methodological Answer :
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with ethanol or acetone to simplify purification .
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Process monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. How can computational methods complement experimental studies of this compound?
- Methodological Answer :
- DFT calculations : Compute HOMO-LUMO gaps (e.g., Gaussian 09) to predict reactivity sites, as demonstrated for similar acetamides in .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize analogs for synthesis .
- MESP analysis : Map electrostatic potential surfaces to rationalize nucleophilic/electrophilic regions .
Q. What protocols assess environmental persistence or toxicity of this compound?
- Methodological Answer :
- Biodegradation studies : Use OECD 301B guidelines to measure degradation rates in aqueous systems (pH 7, 25°C) .
- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests (OECD 202/201) to determine EC₅₀ values .
- Metabolite profiling : Identify transformation products via LC-QTOF-MS in simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
